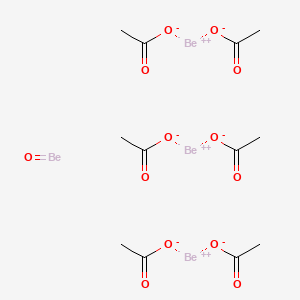
Triberyllium;oxoberyllium;hexaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triberyllium;oxoberyllium;hexaacetate is a complex compound that combines beryllium with acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triberyllium;oxoberyllium;hexaacetate typically involves the reaction of beryllium salts with acetic acid under controlled conditions. The process may include:
Dissolution of beryllium salts: Beryllium chloride or beryllium nitrate is dissolved in water or an appropriate solvent.
Addition of acetic acid: Acetic acid is added to the solution, leading to the formation of beryllium acetate complexes.
Controlled heating: The mixture is heated under reflux to promote the formation of the desired compound.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
Triberyllium;oxoberyllium;hexaacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions may lead to the formation of lower oxidation state beryllium compounds.
Substitution: Acetate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, phosphines.
Major Products Formed
Oxidation: Beryllium oxide (BeO).
Reduction: Beryllium hydride (BeH2).
Substitution: Various beryllium-ligand complexes.
Applications De Recherche Scientifique
Triberyllium;oxoberyllium;hexaacetate has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique thermal and mechanical properties.
Chemistry: Serves as a precursor for synthesizing other beryllium compounds.
Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings and catalysts.
Mécanisme D'action
The mechanism of action of triberyllium;oxoberyllium;hexaacetate involves its interaction with molecular targets through coordination chemistry. The acetate groups facilitate the binding of the compound to various substrates, leading to specific chemical transformations. The pathways involved may include:
Coordination with metal centers: Enhancing catalytic activity.
Interaction with biological molecules: Potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beryllium acetate: Similar in structure but lacks the complexity of triberyllium;oxoberyllium;hexaacetate.
Beryllium oxide: A simpler oxide form with different properties.
Beryllium chloride: A halide with distinct reactivity.
Uniqueness
This compound is unique due to its combination of beryllium and acetate groups, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C12H18Be4O13 |
|---|---|
Poids moléculaire |
406.31 g/mol |
Nom IUPAC |
triberyllium;oxoberyllium;hexaacetate |
InChI |
InChI=1S/6C2H4O2.4Be.O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;;3*+2;/p-6 |
Clé InChI |
VYIZJZMLYNXJHT-UHFFFAOYSA-H |
SMILES canonique |
[Be+2].[Be+2].[Be+2].[Be]=O.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
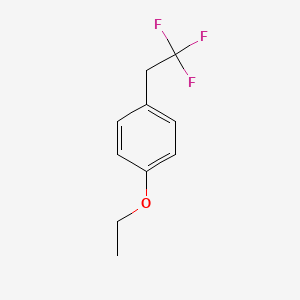

![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
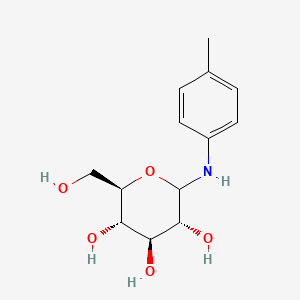
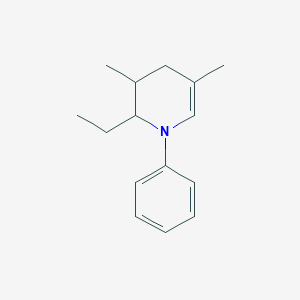
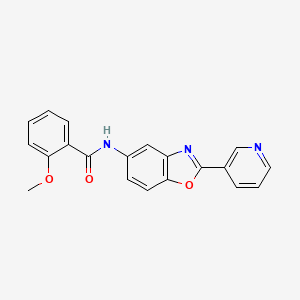
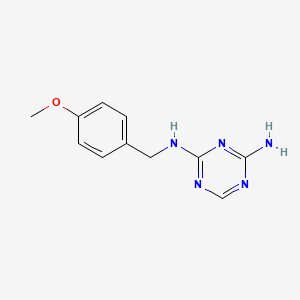
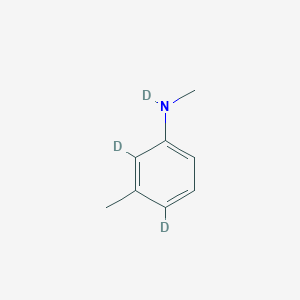
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)


